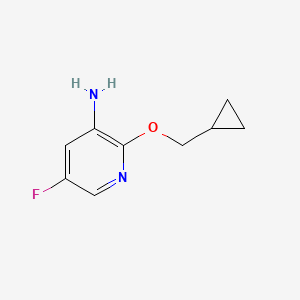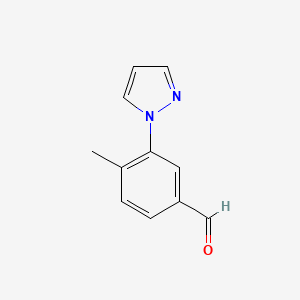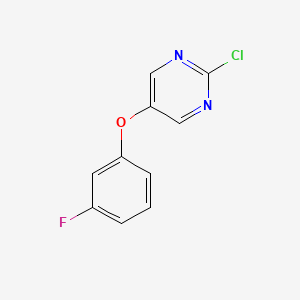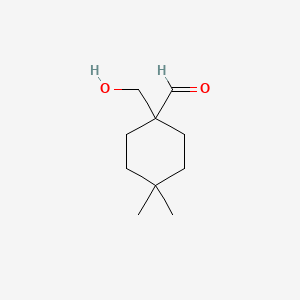![molecular formula C13H24N2 B15272126 3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B15272126.png)
3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique bicyclic structure, which includes a piperidine ring fused to a bicyclo[2.2.2]octane framework. The presence of nitrogen atoms in the structure makes it an interesting candidate for various chemical and pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane typically involves the reaction of piperidine derivatives with bicyclo[2.2.2]octane intermediates. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a suitable bicyclo[2.2.2]octane precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced derivatives with hydrogenated nitrogen atoms
Substitution: Various substituted piperidine derivatives
科学研究应用
3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target proteins. This interaction can lead to various biological effects, including modulation of neurotransmitter release or inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but different functional groups.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in the ring system.
Uniqueness
3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane is unique due to its specific combination of a piperidine ring and a bicyclo[2.2.2]octane framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H24N2 |
|---|---|
分子量 |
208.34 g/mol |
IUPAC 名称 |
3-(piperidin-3-ylmethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24N2/c1-2-11(9-14-5-1)8-13-10-15-6-3-12(13)4-7-15/h11-14H,1-10H2 |
InChI 键 |
DXBDJDMVMPNVIN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)CC2CN3CCC2CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


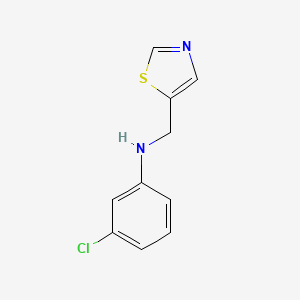
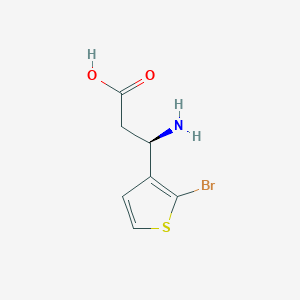
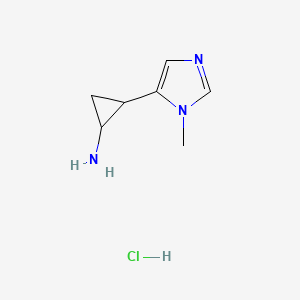
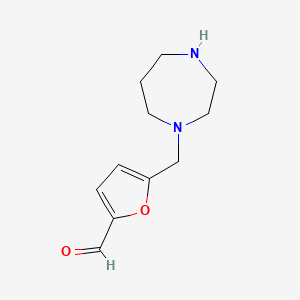
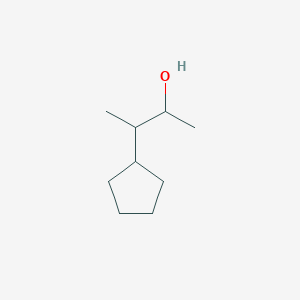
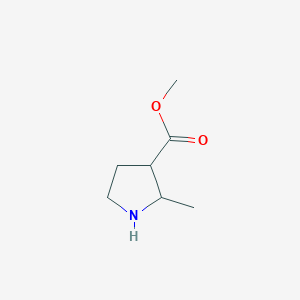
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
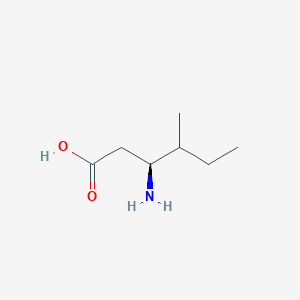
![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
![5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B15272077.png)
